molecular formula C8H11ClN2 B2693014 N-(2-chloroethyl)-4-methylpyridin-2-amine CAS No. 1260791-54-5

N-(2-chloroethyl)-4-methylpyridin-2-amine

Cat. No. B2693014
CAS RN: 1260791-54-5
M. Wt: 170.64
InChI Key: WFOPKKYRQTWGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloroethyl)-4-methylpyridin-2-amine, also known as CEM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CEM is a pyridine derivative that is structurally similar to other compounds that have been used in cancer treatment. In

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-4-methylpyridin-2-amine is not fully understood. However, it is believed to act through the inhibition of DNA synthesis and cell division. N-(2-chloroethyl)-4-methylpyridin-2-amine has also been shown to induce apoptosis in cancer cells. Additionally, N-(2-chloroethyl)-4-methylpyridin-2-amine has been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(2-chloroethyl)-4-methylpyridin-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(2-chloroethyl)-4-methylpyridin-2-amine has also been shown to have anti-inflammatory and analgesic effects. Additionally, N-(2-chloroethyl)-4-methylpyridin-2-amine has been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloroethyl)-4-methylpyridin-2-amine in lab experiments is that it has been shown to have a high degree of selectivity for cancer cells. This means that it may be possible to use N-(2-chloroethyl)-4-methylpyridin-2-amine to target cancer cells while sparing healthy cells. However, one limitation of using N-(2-chloroethyl)-4-methylpyridin-2-amine in lab experiments is that it is not yet clear what the optimal dosage and treatment regimen would be.

Future Directions

There are a number of future directions for research on N-(2-chloroethyl)-4-methylpyridin-2-amine. One area of research is to further explore its potential use in cancer treatment. This could involve studying its effects on different types of cancer cells and exploring potential combination therapies. Another area of research is to explore its potential use in the treatment of neurological disorders. This could involve studying its effects in animal models of these disorders and exploring potential mechanisms of action. Additionally, future research could focus on optimizing the dosage and treatment regimen for N-(2-chloroethyl)-4-methylpyridin-2-amine.

Synthesis Methods

N-(2-chloroethyl)-4-methylpyridin-2-amine can be synthesized through a multi-step process that involves the reaction of 2-chloroethylamine with 4-methylpyridine-2-carboxylic acid. The resulting product is then purified through recrystallization. The synthesis of N-(2-chloroethyl)-4-methylpyridin-2-amine has been described in detail in various scientific publications.

Scientific Research Applications

N-(2-chloroethyl)-4-methylpyridin-2-amine has been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on cancer cells in vitro and in vivo. N-(2-chloroethyl)-4-methylpyridin-2-amine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-chloroethyl)-4-methylpyridin-2-amine has been studied for its potential use in the treatment of inflammation and pain.

properties

IUPAC Name

N-(2-chloroethyl)-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOPKKYRQTWGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 64984930

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